6-Nitropicolinaldehyde
Description
6-Nitropicolinaldehyde: is an organic compound with the molecular formula C6H4N2O3 . It is a derivative of picolinaldehyde, where a nitro group is substituted at the 6th position of the pyridine ring. This compound is known for its aromatic properties and is used in various chemical reactions and applications .
Properties
IUPAC Name |
6-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-2-1-3-6(7-5)8(10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEVUMGJJJNSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303065 | |
| Record name | 6-Nitro-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-64-3 | |
| Record name | 6-Nitro-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitropicolinaldehyde can be synthesized through several methods. One common approach involves the nitration of picolinaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6th position of the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Nitropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the reduction of the nitro group.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-nitropicolinic acid.
Reduction: Formation of 6-aminopicolinaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Nitropicolinaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
5-Nitropicolinaldehyde: Similar in structure but with the nitro group at the 5th position.
4-Nitropicolinaldehyde: Another isomer with the nitro group at the 4th position.
Comparison: 6-Nitropicolinaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitro group affects the electronic properties of the molecule, making it distinct from its isomers .
Biological Activity
6-Nitropicolinaldehyde, a compound with the chemical formula CHNO, has garnered attention in recent research due to its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a nitro group attached to a picolinaldehyde structure. This configuration allows for unique interactions with biological molecules, particularly due to the presence of both an aldehyde and a nitro group.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.
2. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through reduction processes. The nitro group can be reduced to an amine, which may interact with cellular targets, while the aldehyde can form Schiff bases with amines, influencing enzyme activity and metabolic pathways .
Table 1: Biological Activity Overview
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial properties. The study concluded that this compound could serve as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibition capabilities of this compound. It was found to inhibit IRAK4, a kinase involved in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Data from PubChem indicates that this compound has moderate toxicity levels, necessitating careful handling and further studies to evaluate its safety profile in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-Nitropicolinaldehyde in laboratory settings?
- Methodological Answer : Prioritize strict adherence to storage guidelines: keep containers tightly sealed in dry, well-ventilated areas to prevent degradation or leakage. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritant properties. Regularly monitor workplace exposure controls, as this compound derivatives may lack established occupational exposure limits, necessitating institutional safety reviews .
Q. How can researchers design efficient synthetic routes for this compound?
- Methodological Answer : Begin with literature reviews using databases like SciFinder or Web of Science to identify existing protocols for nitration and oxidation of picolinaldehyde derivatives. Optimize reaction conditions (e.g., temperature, catalyst selection) through iterative small-scale trials. Validate purity via HPLC or GC-MS, and cross-reference spectral data (e.g., H NMR, IR) with primary literature to confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy to confirm nitro and aldehyde functional group positions.
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
Calibrate instruments using standard references and document uncertainties in peak assignments to ensure reproducibility .
Advanced Research Questions
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound’s reactivity?
- Methodological Answer :
- Feasible : Design experiments within resource constraints (e.g., access to nitro-group-specific catalysts).
- Novel : Investigate understudied reactions, such as its role in multicomponent couplings or asymmetric catalysis.
- Ethical : Ensure waste disposal complies with institutional policies for nitroaromatics.
- Relevant : Align with broader goals in medicinal chemistry (e.g., precursor for bioactive molecules). Use frameworks like PICO to structure comparative studies with analogous aldehydes .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Conduct meta-analyses of existing literature to identify variability sources (e.g., solvent effects, impurity profiles). Replicate disputed experiments under controlled conditions, using high-purity reagents. Employ advanced techniques like 2D-NMR (HSQC, HMBC) to resolve signal overlap. Publish null results to clarify ambiguities and refine reference databases .
Q. What strategies mitigate challenges in quantifying this compound’s stability under varying pH conditions?
- Methodological Answer : Design kinetic studies using UV-Vis spectroscopy to track degradation rates. Employ buffer systems to isolate pH effects, and validate findings with LC-MS to detect decomposition byproducts. Use Arrhenius plots to model temperature-dependent stability and identify optimal storage conditions .
Methodological Guidance for Literature Review & Data Analysis
Q. How can systematic reviews identify knowledge gaps in this compound applications?
- Methodological Answer : Utilize citation-tracking tools (e.g., Web of Science) to map trends in publications. Filter results by study type (e.g., synthetic methods, computational modeling) and apply inclusion/exclusion criteria to prioritize peer-reviewed journals. Annotate conflicting data in tables for comparative analysis, highlighting underinvestigated areas like green synthesis pathways .
Q. What computational methods complement experimental studies of this compound’s electronic properties?
- Methodological Answer : Perform DFT calculations to predict nitro-group electron-withdrawing effects on aldehyde reactivity. Validate models against experimental C NMR chemical shifts and IR stretching frequencies. Use molecular docking simulations to explore potential biological interactions if applicable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
